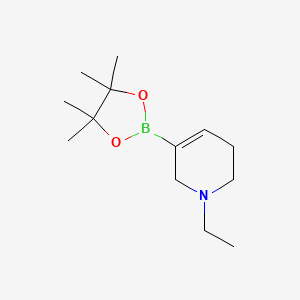
ethyl 6-(1H-imidazol-1-yl)nicotinate
Descripción general
Descripción
Ethyl 6-(1H-imidazol-1-yl)nicotinate is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 . It is used for proteomics research .
Physical And Chemical Properties Analysis
Ethyl 6-(1H-imidazol-1-yl)nicotinate has a molecular weight of 217.23 . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate monohydrate, a related imidazole compound, has been synthesized and characterized through various spectroscopic methods. It has been analyzed using density functional method (B3LYP) with 6-31G+(d) basis set, providing insights into its molecular geometry, conformational flexibility, molecular electrostatic potential, and thermodynamic properties (Tanak et al., 2009).
Chemical Reactions and Synthesis
- A study focused on the regioselective chlorination of ethyl 6-(6-methyl-4-imidazolin-2-on-4- yl)-6-oxohexanoate. This process is significant for the synthesis of key compounds in biotin (vitamin H) synthesis, providing a pathway for developing new synthesis methods for biotin (Zav’yalov et al., 2006).
Biological Activity
- The synthesis of ethyl 2-(1H-imidazol-1-yl)acetate and its derivatives has shown potential antibacterial activity. These synthesized compounds were evaluated against common bacteria types, comparing their efficacy to standard antibiotics (Al-badrany et al., 2019).
Model Studies
- Research involving a chemical model of the urocanase reaction utilized a derivative of nicotinic acid and imidazole. This study provided valuable insights into the enzymatic processes and the potential analogies to the conversions catalyzed by the enzyme urocanase (Winter & Rétey, 2006).
Catalysis and Chemical Properties
- Iron complexes involving derivatives of 1H-imidazol have been synthesized, revealing their properties and applications in catalyzing ethylene reactions. This research demonstrates the role of these complexes in various chemical reactions and their potential industrial applications (Yankey et al., 2014).
Material Sciences
- Studies on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate have contributed to understanding the crystal structures and bonding of compounds with similar molecular compositions. This research is important for material science and crystallography (Cobo et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-imidazol-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-4-10(13-7-9)14-6-5-12-8-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIXFIPWOQLKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-(1H-imidazol-1-yl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide](/img/structure/B1440088.png)

![5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1440092.png)


![Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440099.png)

![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)


